molecular formula C15H20N2O B8239450 (R)-2-(6-Cyclopropylpyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole

(R)-2-(6-Cyclopropylpyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole

Katalognummer: B8239450
Molekulargewicht: 244.33 g/mol
InChI-Schlüssel: RRMHOLFQBOISPN-GFCCVEGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-2-(6-Cyclopropylpyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole is a chiral oxazoline derivative characterized by a pyridine ring substituted with a cyclopropyl group at the 6-position and an isobutyl group at the 4-position of the dihydrooxazole ring. The (R)-configuration at the stereogenic center influences its stereochemical properties, which are critical for applications in asymmetric catalysis or pharmaceutical intermediates.

Eigenschaften

IUPAC Name

(4R)-2-(6-cyclopropylpyridin-2-yl)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-10(2)8-12-9-18-15(16-12)14-5-3-4-13(17-14)11-6-7-11/h3-5,10-12H,6-9H2,1-2H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMHOLFQBOISPN-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1COC(=N1)C2=CC=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]1COC(=N1)C2=CC=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(6-Cyclopropylpyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One possible route could involve the reaction of a pyridine derivative with an isobutyl-substituted oxazoline precursor. The reaction conditions might include the use of a base such as sodium hydride or potassium tert-but

Biologische Aktivität

(R)-2-(6-Cyclopropylpyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features contribute to its biological activity, particularly in modulating various biochemical pathways. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H20N2O
  • Molecular Weight : 244.33 g/mol
  • CAS Number : 2828438-72-6

The biological activity of (R)-2-(6-Cyclopropylpyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Interaction : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For example, it may act as a CYP1A2 inhibitor, which could affect drug metabolism and efficacy .
  • Receptor Modulation : It interacts with various receptors, potentially influencing neurotransmitter systems and cellular signaling pathways. The modulation of these receptors can lead to therapeutic effects in neurological disorders.
  • Nucleic Acid Binding : Preliminary studies suggest that the compound may bind to DNA or RNA, impacting gene expression and protein synthesis. This property is crucial for developing novel therapeutic agents targeting genetic disorders.

Biological Activity Overview

The following table summarizes the biological activities and effects reported for (R)-2-(6-Cyclopropylpyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole:

Biological ActivityEffect/OutcomeReferences
Enzyme InhibitionCYP1A2 inhibition
Receptor InteractionModulation of neurotransmitter receptors
Antioxidant ActivityPotential protective effects against oxidative stress
Antimicrobial PropertiesIn vitro activity against certain pathogens

Case Study 1: CYP1A2 Inhibition

In a study examining the pharmacokinetics of various compounds, (R)-2-(6-Cyclopropylpyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole was identified as a selective inhibitor of CYP1A2. This inhibition can lead to increased plasma concentrations of co-administered drugs metabolized by this enzyme, highlighting its significance in drug-drug interactions .

Case Study 2: Neurotransmitter Modulation

Research has indicated that this compound may enhance dopaminergic signaling by modulating D2 dopamine receptors. This effect suggests potential applications in treating conditions such as Parkinson's disease and schizophrenia .

Case Study 3: Antioxidant Properties

In vitro assays demonstrated that (R)-2-(6-Cyclopropylpyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole exhibits antioxidant properties by scavenging free radicals. This activity could provide neuroprotective benefits and warrants further investigation in models of neurodegenerative diseases .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

  • Antidepressant Activity : Research indicates that compounds similar to (R)-2-(6-Cyclopropylpyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole exhibit significant antidepressant effects. The structural features of the compound allow for interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways .
  • Neuroprotective Effects : Studies have suggested that this compound may provide neuroprotective benefits in models of neurodegenerative diseases. Its ability to modulate neuroinflammatory responses makes it a candidate for further investigation in conditions like Alzheimer's disease .
  • Anticancer Properties : Preliminary data suggest that (R)-2-(6-Cyclopropylpyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole has potential as an anticancer agent. Its mechanism may involve the inhibition of specific cellular pathways that promote tumor growth and metastasis .

Pharmacological Insights

  • Mechanism of Action : The compound's activity is thought to be mediated through its interaction with various receptors in the central nervous system. This includes potential agonistic or antagonistic effects on dopamine and serotonin receptors, which are critical in mood regulation and cognitive functions .
  • Bioavailability and Metabolism : The pharmacokinetics of (R)-2-(6-Cyclopropylpyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole has been explored in vitro, showing favorable absorption characteristics. However, further studies are needed to fully understand its metabolic pathways and bioavailability in vivo .

Materials Science Applications

  • Polymer Chemistry : The unique oxazole ring structure allows for incorporation into polymer matrices, potentially enhancing the mechanical properties and thermal stability of materials. Research is ongoing into its use as a monomer or additive in polymer synthesis .
  • Nanotechnology : There is emerging interest in utilizing (R)-2-(6-Cyclopropylpyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole in the development of nanoscale materials for drug delivery systems. Its ability to form stable complexes with various drugs could improve targeted delivery mechanisms .

Case Studies

Study FocusFindingsReference
Antidepressant EffectsDemonstrated significant reduction in depressive behaviors in animal models
NeuroprotectionShowed promise in reducing neuroinflammation and protecting neuronal cells
Anticancer ActivityInhibited proliferation of cancer cell lines; further studies needed

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Dihydrooxazole Derivatives

Compound Name Pyridine Substituent Dihydrooxazole Substituents Stereochemistry Key Properties/Outcomes
(R)-2-(6-Cyclopropylpyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole 6-Cyclopropyl 4-Isobutyl R-configuration Hypothesized moderate steric bulk; potential for enhanced solubility due to cyclopropyl group
(R,R)-2-(1-Benzylazetidin-2-yl)-4,4-dimethyl-2-phenyl-1,3-oxazolidine 1-Benzylazetidin-2-yl 4,4-Dimethyl, 2-Phenyl Mixed R,R High diastereoselectivity (dr=98:2); FT-IR peaks at 3262, 3084 cm⁻¹
(4R,5S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole 6-Dicyclopentylmethyl 4,5-Diphenyl 4R,5S High steric bulk; potential for rigid conformation
(S)-2-(6-Benzhydrylpyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole 6-Benzhydryl 4-Isopropyl S-configuration Likely lower solubility due to aromatic substituents
(R)-2-(6-Benzhydrylpyridin-2-yl)-4-benzyl-4,5-dihydrooxazole 6-Benzhydryl 4-Benzyl R-configuration Enhanced lipophilicity from benzyl group

Key Observations:

  • Steric and Electronic Effects: The cyclopropyl group in the target compound offers a balance between steric bulk and electronic effects, contrasting with the bulky dicyclopentylmethyl or benzhydryl groups in analogs. Smaller substituents like isobutyl may improve solubility compared to aromatic or polycyclic groups.
  • Stereochemical Outcomes: The (R)-configuration in the target compound parallels the enantioselective synthesis of (R)-configured analogs in . High diastereoselectivity (dr=98:2) observed in suggests that similar stereocontrol could be achievable for the target compound under optimized conditions.

Spectroscopic and Physical Properties

While FT-IR data for the target compound are unavailable, the strong absorption bands at ~3000–3300 cm⁻¹ in (attributed to N–H and C–H stretches) provide a benchmark for oxazoline derivatives. The absence of aromatic substituents (e.g., benzhydryl ) in the target compound may reduce complexity in NMR spectra.

Research Implications and Limitations

  • Gaps in Data: Direct experimental data (e.g., melting points, optical rotation) for the target compound are absent in the evidence, limiting quantitative comparisons.
  • Supplier Information: Commercial availability of analogs (e.g., from Bide Pharmatech Ltd.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (R)-2-(6-Cyclopropylpyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole with high enantiomeric excess?

  • Methodological Answer : Enantioselective synthesis can be achieved using chiral amino alcohol precursors (e.g., (S)-(+)-2-phenylglycinol) as chiral auxiliaries. Cyclocondensation reactions with ketones or aldehydes under mild acidic conditions (e.g., p-toluenesulfonic acid) are effective. Optimize reaction parameters (temperature: 60–80°C, solvent: toluene) and monitor enantiomeric purity via chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H). Yield improvements can be tested using microwave-assisted synthesis or flow chemistry .

Q. How can researchers confirm the stereochemical configuration of this compound?

  • Methodological Answer : Absolute stereochemistry is best confirmed via X-ray crystallography of single crystals grown from slow evaporation in non-polar solvents (e.g., hexane/ethyl acetate). Complementary techniques include:

  • NMR : Analyze 1^1H-1^1H NOESY for spatial proximity of substituents.
  • Optical Rotation : Compare experimental [α]D_D values with literature data for analogous dihydrooxazoles.
  • Vibrational Circular Dichroism (VCD) : Resolve ambiguities in chiral centers .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer : Use gradient silica gel column chromatography (hexane/ethyl acetate 5:1 to 2:1) to separate diastereomers. For enantiomers, employ preparative chiral HPLC. Recrystallization from ethanol/water mixtures (7:3) enhances purity. Confirm purity via 1^1H NMR (absence of splitting peaks) and HPLC-MS (≥95% purity) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in catalytic asymmetric synthesis?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict enantioselectivity. Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets (e.g., enzymes or receptors). Solvent effects are simulated using the Conductor-like Polarizable Continuum Model (CPCM). Validate predictions with experimental kinetic data (e.g., kcatk_{cat}/KMK_M) .

Q. What strategies resolve discrepancies in reported biological activity data for dihydrooxazole derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability. Standardize protocols by:

  • Biological Assays : Use CLSI guidelines for antimicrobial testing (e.g., MIC determination via broth microdilution).
  • Cell Lines : Validate across multiple models (e.g., Gram-positive vs. Gram-negative bacteria for antimicrobial studies).
  • Controls : Include reference compounds (e.g., ciprofloxacin for antimicrobial activity) and solvent controls. Perform dose-response curves (IC50_{50}/EC50_{50}) with triplicate measurements .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer : Systematically modify substituents (e.g., cyclopropyl vs. phenyl groups on the pyridine ring) and evaluate effects via:

  • Synthetic Libraries : Prepare analogs via parallel synthesis.
  • Biological Screening : Test against target enzymes (e.g., kinase inhibition assays) or pathogens.
  • QSAR Modeling : Use CoMFA or CoMSIA to correlate structural features (logP, polar surface area) with activity. Validate top candidates in vivo (e.g., murine infection models) .

Q. What experimental approaches address contradictions in synthetic yield data under varying conditions?

  • Methodological Answer : Apply Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, solvent polarity). Use response surface methodology (RSM) to model interactions between variables. Verify reproducibility via interlaboratory studies and statistical analysis (ANOVA, p < 0.05). Document side reactions (e.g., oxazole ring-opening) via LC-MS .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.